![molecular formula C22H18O7 B14692356 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione CAS No. 25936-93-0](/img/structure/B14692356.png)
4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a naphthofuran core, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3,4-dimethoxybenzaldehyde and naphthoquinone derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy groups or the naphthofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer cell proliferation. The compound’s methoxy groups and naphthofuran core play crucial roles in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diketopyrrolopyrrole (DPP): A compound with a fused aromatic moiety, used in organic electronics and materials science.
Uniqueness
4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione is unique due to its specific arrangement of methoxy groups and the naphthofuran core, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
25936-93-0 |
|---|---|
Formule moléculaire |
C22H18O7 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-6,7-dimethoxybenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C22H18O7/c1-25-15-6-5-11(8-16(15)26-2)19-13-10-18(28-4)17(27-3)9-12(13)7-14-20(19)22(24)29-21(14)23/h5-10H,1-4H3 |
Clé InChI |
ZMLLPZKAUSYACL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3C=C(C(=CC3=CC4=C2C(=O)OC4=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
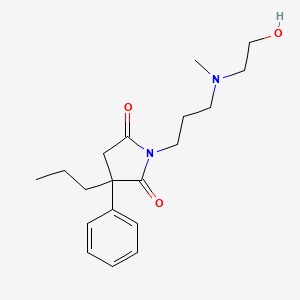
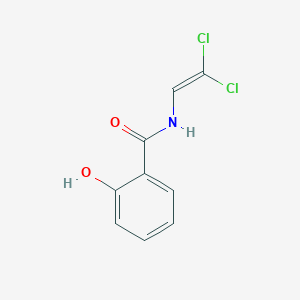

![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
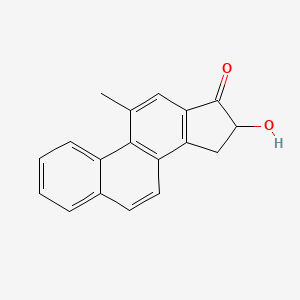
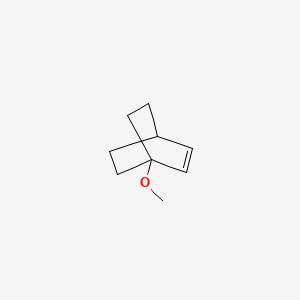
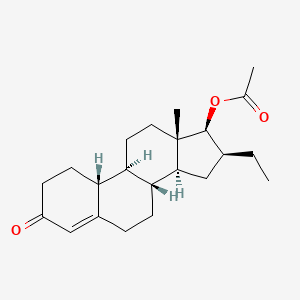

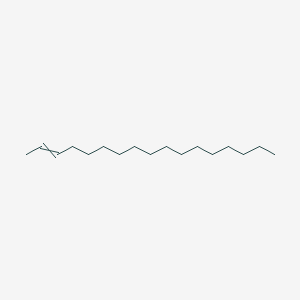


![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
